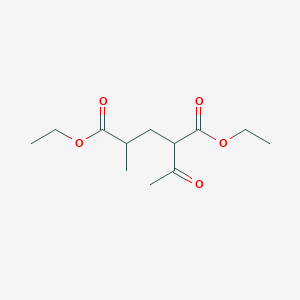
Diethyl 2-acetyl-4-methylpentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-acetyl-4-methylpentanedioate is an organic compound with a complex structure that includes ester and ketone functional groups. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-acetyl-4-methylpentanedioate can be synthesized through several methods. One common approach involves the esterification of 2-acetyl-4-methylpentanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetyl-4-methylpentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-acetyl-4-methylpentanedioate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-acetyl-4-methylpentanedioate involves its interaction with specific molecular targets. The ester and ketone groups can undergo various chemical transformations, influencing biological pathways and enzyme activities. The compound’s reactivity is primarily driven by the electrophilic nature of the carbonyl groups, which can participate in nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,4-diacetyl-3-methylpentanedioate
- Diethyl 2,4-dimethylpentanedioate
- Diethyl 2-acetyl-3-methylpentanedioate
Uniqueness
Diethyl 2-acetyl-4-methylpentanedioate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of steric and electronic effects that make it valuable in specific synthetic applications.
Properties
CAS No. |
62718-06-3 |
|---|---|
Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
diethyl 2-acetyl-4-methylpentanedioate |
InChI |
InChI=1S/C12H20O5/c1-5-16-11(14)8(3)7-10(9(4)13)12(15)17-6-2/h8,10H,5-7H2,1-4H3 |
InChI Key |
SGBMTVMFIMZKJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CC(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















